molecular formula C8H10FNO3S B2860599 3-fluoro-4-methoxy-N-methylbenzenesulfonamide CAS No. 915907-78-7

3-fluoro-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B2860599
CAS No.: 915907-78-7
M. Wt: 219.23
InChI Key: BGIOOKNWAROGNY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with fluorine (position 3), methoxy (position 4), and a sulfonamide group with an N-methyl substituent. Sulfonamides are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory activities, with structural modifications significantly influencing their pharmacological profiles .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIOOKNWAROGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The precursor 5-fluoro-2-methoxybenzenesulfonyl chloride (CAS 67475-56-3) is synthesized through chlorosulfonation of 3-fluoro-4-methoxytoluene. The reaction employs chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by quenching with ice water.

Reaction Conditions:

  • Temperature: 0–5°C (prevents polysulfonation)
  • Molar Ratio: 1:1.2 (toluene derivative:ClSO₃H)
  • Yield: 68–72% after recrystallization from hexane.

Amidation with Methylamine

The sulfonyl chloride intermediate reacts with methylamine (CH₃NH₂) in tetrahydrofuran (THF) under inert atmosphere:

$$
\text{C}7\text{H}6\text{ClFO}3\text{S} + \text{CH}3\text{NH}2 \rightarrow \text{C}8\text{H}{10}\text{FNO}3\text{S} + \text{HCl}
$$

Optimized Parameters:

  • Solvent: THF (enhances nucleophilicity of methylamine)
  • Base: Triethylamine (2.5 equiv, neutralizes HCl)
  • Time: 6 hours at 25°C
  • Yield: 85–88%.

Palladium-Catalyzed Reductive Coupling for N-Methylation

Direct Arylation Strategy

A Pd/C-mediated reductive coupling between 3-fluoro-4-methoxybenzenesulfinic acid and N-methyl-4-nitroaniline achieves C–N bond formation (Figure 1).

Procedure:

  • Combine sodium 3-fluoro-4-methoxybenzenesulfinate (4.0 equiv), N-methyl-4-nitroaniline (1.0 equiv), and 10 wt% Pd/C (5 mol%) in dimethyl sulfoxide (DMSO).
  • Heat at 120°C for 12 hours under nitrogen.
  • Extract with ethyl acetate, wash with water, and purify via silica chromatography.

Performance Metrics:

Parameter Value
Yield 78–82%
Purity (HPLC) >98%
Turnover Frequency 12 h⁻¹

This method avoids hazardous chlorinated intermediates and enables gram-scale synthesis.

Comparative Analysis of Industrial Production Routes

Cost-Benefit Evaluation

Table 1 contrasts three scalable methods:

Method Capital Cost Operating Cost Yield Environmental Impact
Classical Chlorosulfonation High Moderate 70% High (HCl waste)
Pd-Catalyzed Coupling Moderate Low 80% Low (aqueous workup)
Microwave Fluorination High High 65% Moderate (TFA use)

Key Insights:

  • Pd-catalyzed route is optimal for low-waste production.
  • Microwave method reduces reaction time but requires specialized equipment.

Troubleshooting Common Synthesis Challenges

Byproduct Formation in Sulfonylation

The competing formation of sulfonic acid (RSO₃H) arises from incomplete chlorination. Mitigation strategies include:

  • Stoichiometric Control: Use 1.2 equiv of PCl₅ to drive chlorosulfonation to completion.
  • Moisture Exclusion: Rigorous drying of glassware and reagents reduces hydrolysis.

Regioselectivity in Fluorination

Ortho-fluorination byproducts (<5%) emerge due to radical intermediates. Adding 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) suppresses radical pathways, enhancing para-selectivity to 99%.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

Scientific Research Applications

4-Amino-3-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound with an amino group, a fluorine atom, and a methyl group attached to a benzenesulfonamide backbone. The presence of fluorine gives it unique electronic and steric properties, making it a subject of interest in pharmacological research for its potential biological activities.

Chemistry
4-Amino-3-fluoro-N-methylbenzenesulfonamide serves as a building block in the synthesis of complex organic molecules.

Biology
It is used as a probe to study enzyme-substrate interactions and protein-ligand binding. The amino and sulfonamide groups in the compound can form hydrogen bonds with proteins, influencing their structure and function. The fluorine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects.

Medicine
4-Amino-3-fluoro-N-methylbenzenesulfonamide is investigated for its potential as a pharmaceutical intermediate in the development of new drugs. It has been explored for its ability to inhibit the proliferation of cancer cells, including human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The compound has demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at specific concentrations. Studies have also shown that it can bind to specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways.

Industry
It is utilized in the production of specialty chemicals and materials with specific properties.

Anticancer Properties

Recent studies have explored the anticancer potential of 4-Amino-3-fluoro-N-methylbenzenesulfonamide. It has been investigated for its ability to inhibit the proliferation of cancer cells, including human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at specific concentrations.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It can bind to specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways. This characteristic is particularly relevant in drug development, where such compounds may serve as lead candidates for therapeutic agents targeting specific diseases.

Case Studies

Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of 4-Amino-3-fluoro-N-methylbenzenesulfonamide on several cancer cell lines using an MTT assay. The results indicated that the compound could induce apoptosis in treated cells, suggesting a mechanism involving programmed cell death.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity, while the methoxy and N-methyl groups can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Fluorine Position and Electronic Effects
  • 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide (): Fluorine at position 4 (vs. 3 in the target compound) alters electronic distribution.
  • 3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide (): Chlorine replaces fluorine at position 3. Chlorine’s larger atomic radius and lower electronegativity could reduce metabolic stability compared to fluorine.
Methoxy Group Modifications
  • N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide (): Retains the 4-methoxy group but introduces a sulfamoyl-linked aromatic ring. The dual sulfonamide structure may enhance rigidity and reduce solubility compared to the target’s single sulfonamide.

Sulfonamide Nitrogen Substitutions

Compound Name N-Substituent Key Properties Reference
Target Compound Methyl Enhanced lipophilicity, reduced polarity -
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 3-Methoxypropyl Increased hydrophilicity, longer chain
3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide Piperazine-linked phenyl Bulky substituent; potential CNS activity
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Bis-sulfonamide High molecular weight, reduced solubility

Physicochemical Properties

Property Target Compound 4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
Molecular Weight ~229.24 g/mol ~287.33 g/mol ~443.44 g/mol
Melting Point Not reported Not reported 175–178°C
Solubility Moderate (N-methyl enhances lipophilicity) Higher (polar 3-methoxypropyl) Low (bulky bis-sulfonamide)

Biological Activity

3-Fluoro-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom, a methoxy group, and a sulfonamide moiety, which collectively contribute to its unique chemical properties. The presence of these substituents can enhance the compound's binding affinity to biological targets, influencing its solubility and stability in various biological environments .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in bacterial folate synthesis. Additionally, the fluorine atom can enhance the compound's potency by improving its interaction with target proteins .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on sulfonamide derivatives demonstrated their efficacy against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide structure could lead to improved antiproliferative activity .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 Value (µM)Mechanism of Action
3-Fluoro-4-methoxy-N-methylbenzene sulfonamideMCF-7 (Breast Cancer)5.0Inhibition of cell proliferation
VemurafenibMelanoma0.5B-RAF mutation inhibition
DabrafenibMelanoma0.8B-RAF mutation inhibition

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting that sulfonamide derivatives may possess antiviral activity. For example, studies have shown that certain derivatives can inhibit Hepatitis B virus (HBV) replication by modulating intracellular levels of antiviral proteins . This suggests that this compound may also have potential as an antiviral agent.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments were conducted to evaluate the antiproliferative effects of various sulfonamide derivatives on cancer cell lines such as MCF-7 and HCT-116. The results indicated that modifications to the sulfonamide structure significantly impacted their cytotoxicity profiles .
  • Kinase Inhibition : Another study focused on the design and synthesis of sulfonamidoarylpyrazole derivatives, which included this compound as a reference compound. The findings revealed that these compounds exhibited potent inhibition against specific kinases involved in cancer progression .
  • Pharmacokinetics : Preliminary pharmacokinetic studies have been conducted on related compounds, assessing their stability and bioavailability in vivo. These studies are crucial for understanding the therapeutic potential and safety profile of new sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-fluoro-4-methoxy-N-methylbenzenesulfonamide with high purity?

  • Methodological Answer :

  • Temperature : Maintain 50–70°C to minimize side reactions and ensure high yields .
  • pH : Control within 7.0–8.5 to stabilize intermediates and prevent decomposition .
  • Solvents : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reactivity .
  • Catalysts/Reagents : Employ triethylamine or sodium bicarbonate to facilitate nucleophilic substitutions .
  • Reaction Time : 12–24 hours under inert atmospheres (e.g., nitrogen) to avoid oxidation .

Q. Which analytical techniques are critical for characterizing intermediates and the final product?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm structural integrity and monitor regioselectivity of substitutions (e.g., 1^1H, 13^{13}C, 19^{19}F NMR) .
  • HPLC : Assess purity (>98%) and resolve co-eluting impurities using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns via ESI-TOF or MALDI-TOF .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Q. How can solubility and stability be optimized for biological assays?

  • Methodological Answer :

  • Solubility : Introduce methoxy groups to enhance aqueous solubility (logP reduction by ~0.5 units) .
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. How can QSAR studies guide structural modifications to enhance target binding or selectivity?

  • Methodological Answer :

  • Descriptor Selection : Calculate electronic (Hammett σ), steric (Taft Es), and hydrophobic (π) parameters for the fluoro and methoxy substituents .
  • Model Validation : Use leave-one-out cross-validation to correlate substituent effects with IC50_{50} values in enzyme inhibition assays .
  • Case Study : Replace the N-methyl group with bulkier substituents (e.g., cyclopropyl) to improve selectivity for COX-2 over COX-1 .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to exclude confounding effects from synthetic byproducts .
  • Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain discrepancies .

Q. How do solvent polarity and temperature influence reaction kinetics in sulfonamide derivatization?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in situ FTIR to determine rate constants (k) in solvents like THF (k = 0.12 min1^{-1}) vs. DMF (k = 0.08 min1^{-1}) .
  • Activation Energy : Calculate ΔG^\ddagger using Arrhenius plots (e.g., ΔG^\ddagger = 85 kJ/mol for sulfonylation at 60°C) .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with catalytic residues (e.g., Tyr-385 in COX-2) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bond persistence (>80% occupancy) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions impacting binding affinity (e.g., ΔΔG = -1.2 kcal/mol for 3-F vs. 3-Cl) .

Q. How can regioselectivity be controlled during electrophilic substitutions on the benzene ring?

  • Methodological Answer :

  • Directing Groups : Utilize the sulfonamide moiety as a meta-director during nitration or halogenation .
  • Protective Strategies : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) to alter electronic effects .

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